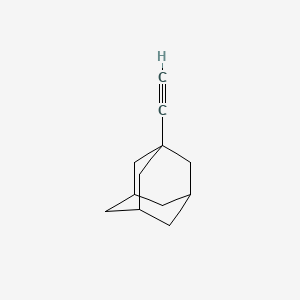

1-Ethynyladamantane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyladamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-2-12-6-9-3-10(7-12)5-11(4-9)8-12/h1,9-11H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNCIYYNPLWHDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344159 | |

| Record name | 1-Ethynyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40430-66-8 | |

| Record name | 1-Ethynyladamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40430-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethynyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethynyladamantane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-ethynyladamantane, a key building block in medicinal chemistry and materials science. Its rigid, three-dimensional structure and reactive ethynyl group make it a valuable synthon for the development of novel therapeutics and advanced materials. This document details established synthetic protocols, thorough characterization data, and experimental workflows to aid researchers in their scientific endeavors.

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily starting from readily available adamantane derivatives such as 1-bromoadamantane or adamantane carboxaldehyde. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations.

Synthesis from 1-Bromoadamantane

A common and effective method for the preparation of this compound involves the reaction of 1-bromoadamantane with vinyl bromide, followed by dehydrobromination.[1][2] This two-step, one-pot synthesis provides the target compound in good yield.

Experimental Protocol:

-

A solution of 1-bromoadamantane (45 g, 0.17 mol) in vinyl bromide (60 ml) is cooled to -65°C.[1]

-

Aluminum bromide (10 g) is added portionwise over 2 hours while maintaining the low temperature.[1]

-

The reaction mixture is then poured onto ice (500 g) and neutralized with a 10% aqueous sodium carbonate solution.[1]

-

The aqueous layer is extracted with methylene chloride (3 x 100 ml).[1]

-

The combined organic extracts are dried over magnesium sulfate (MgSO₄) and evaporated to yield an oil containing 1-(2,2-dibromoethyl)adamantane.[1]

-

This intermediate is dissolved in triglyme (100 ml), and potassium t-butoxide (38 g, 0.34 mol) is added.[1]

-

The mixture is heated to 160°C for 3 hours.[1]

-

After cooling, the mixture is diluted with water (300 ml) and extracted with hexane (3 x 100 ml).[1]

-

The combined hexane extracts are dried (MgSO₄) and distilled to afford this compound.[1]

A modification of this procedure utilizes triethylene glycol as the solvent for the dehydrobromination step, reportedly achieving a 60% overall yield.[2]

Reaction Workflow:

Caption: Synthesis of this compound from 1-Bromoadamantane.

Synthesis via Elimination from a Dihalo-Precursor

Another reported synthesis involves the elimination reaction of a dihalo-adamantane derivative using a strong base.[3]

Experimental Protocol:

-

In an argon-protected glove box, potassium tert-butoxide (4.2 g, 37.9 mmol) is added to a Schlenk flask.[3]

-

Freshly distilled tetrahydrofuran (THF, 20 mL) is added, and the mixture is cooled to -10°C.[3]

-

A solution of Tricyclo[3.3.1.13,7]decane, 1-(2,2-dibromoethyl)- (CAS: 91800-98-5) (4.1 g, 12.6 mmol) in THF is added dropwise.[3]

-

The reaction mixture is stirred at room temperature under an argon atmosphere for 4 days.[3]

-

The reaction is quenched with water and extracted twice with diethyl ether (20 mL).[3]

-

The combined organic layers are washed sequentially with water and brine, then dried over anhydrous sodium sulfate.[3]

-

After filtration, the solvent is removed under vacuum, and the residue is purified by silica gel column chromatography using hexane as the eluent to give this compound as a white solid.[3]

Reaction Workflow:

Caption: Synthesis of this compound via Elimination.

Synthesis via the Corey-Fuchs Reaction

The Corey-Fuchs reaction provides a reliable method for the conversion of aldehydes to terminal alkynes.[4][5][6][7] This methodology can be applied to the synthesis of this compound starting from 1-adamantanecarboxaldehyde. The reaction proceeds in two steps: formation of a dibromoalkene followed by elimination to the alkyne.[4]

Conceptual Workflow:

Caption: Corey-Fuchs Synthesis of this compound.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key physical and spectroscopic data.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆ | [3][8] |

| Molecular Weight | 160.26 g/mol | [3] |

| CAS Number | 40430-66-8 | [3] |

| Appearance | White to Off-White Solid | [3] |

| Melting Point | 82-83 °C | [1][3] |

| Boiling Point | 95-100 °C (1 mm Hg) | [1] |

| Solubility | Slightly soluble in Acetone and Chloroform | [3] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (500 MHz, CDCl₃) | δ 2.08 (s, 1H, ≡CH), 1.94 (m, 3H, adamantane-H), 1.87 (m, 6H, adamantane-H₂), 1.67 (m, 6H, adamantane-H₂) | [3] |

| ¹³C NMR (125.8 MHz, CDCl₃) | δ 93.1 (≡C-), 66.6 (≡CH), 42.7, 36.3, 29.4, 27.9 (adamantane-C) | [3] |

| Mass Spectrometry (GC-EI, positive ion mode) | m/z calculated for C₁₂H₁₆ (M⁺): 160.1252, found: 160.0990 | [3] |

Applications in Drug Development and Materials Science

The rigid adamantane cage imparts unique properties such as high lipophilicity and metabolic stability to molecules. The terminal alkyne functionality of this compound serves as a versatile handle for further chemical modifications, including:

-

Click Chemistry: The ethynyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the efficient construction of complex molecules.

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds with aryl or vinyl halides.

-

Polymer Synthesis: this compound can be used as a monomer in the synthesis of polymers with high thermal stability and unique mechanical properties.

These reactions make this compound a valuable starting material for the synthesis of a wide range of compounds with potential applications in drug discovery, including antiviral and anticancer agents, as well as in the development of advanced polymers and functional materials.

This guide provides a foundational understanding of the synthesis and characterization of this compound. For further details and specific applications, researchers are encouraged to consult the cited literature.

References

- 1. prepchem.com [prepchem.com]

- 2. prepchem.com [prepchem.com]

- 3. This compound CAS#: 40430-66-8 [m.chemicalbook.com]

- 4. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 7. Corey-Fuchs Reaction [organic-chemistry.org]

- 8. PubChemLite - this compound (C12H16) [pubchemlite.lcsb.uni.lu]

1-Ethynyladamantane: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyladamantane, a derivative of adamantane, presents a unique structural motif characterized by the rigid, cage-like adamantane core appended with a reactive ethynyl group. This combination of a bulky, lipophilic cage and a functionally versatile alkyne makes it a compound of significant interest in medicinal chemistry and materials science. Its rigid framework can serve as a non-aromatic bioisostere for phenyl groups, potentially improving metabolic stability and pharmacokinetic profiles of drug candidates. The terminal alkyne provides a handle for a variety of chemical transformations, including click chemistry, Sonogashira coupling, and polymerization reactions. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing a comprehensive dataset for researchers.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆ | [1][2] |

| Molecular Weight | 160.26 g/mol | [1][2] |

| Monoisotopic Mass | 160.125200510 Da | [2][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 82-83 °C | [4] |

| Boiling Point | 209.3 ± 7.0 °C (at 760 Torr) | [1] |

| 95-100 °C (at 1 mmHg) | [4] | |

| Density | 1.01 ± 0.1 g/cm³ (at 20 °C, 760 Torr) | [1] |

| Solubility | Slightly soluble in Acetone and Chloroform.[1] Practically insoluble in water, but readily soluble in nonpolar organic solvents.[5][6] | |

| Flash Point | 70.1 ± 12.3 °C | [1] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H NMR | CDCl₃ | 2.08 | s | ≡C-H |

| 1.94 | m | 3H, adamantane-H | ||

| 1.87 | m | 6H, adamantane-H₂ | ||

| 1.67 | m | 6H, adamantane-H₂ | ||

| ¹³C NMR | CDCl₃ | 93.1 | ≡C- | |

| 66.6 | ≡CH | |||

| 42.7 | adamantane-C | |||

| 36.3 | adamantane-C | |||

| 29.4 | adamantane-C | |||

| 27.9 | adamantane-C |

Reference for NMR data:[1]

Mass Spectrometry

-

Gas Chromatography-Electron Ionization (GC-EI), positive ion mode : m/z calculated for M⁺: 160.1252, measured: 160.0990.[1]

Experimental Protocols

Synthesis of this compound from 1-Bromoadamantane

This protocol describes the synthesis of this compound starting from 1-bromoadamantane via a two-step process involving the formation of an intermediate, 1-(2,2-dibromoethyl)adamantane, followed by dehydrobromination.[4][7]

Step 1: Synthesis of 1-(2,2-dibromoethyl)adamantane

-

Cool a solution of 45 g (0.17 mol) of 1-bromoadamantane in 60 ml of vinyl bromide to -65 °C.[4]

-

Add 10 g of aluminum bromide portionwise over a period of 2 hours.[4]

-

Pour the reaction mixture onto 500 g of ice.[4]

-

Neutralize the mixture with a 10% aqueous sodium carbonate solution.[4]

-

Extract the product with methylene chloride (3 x 100 ml).[4]

-

Combine the organic extracts, dry them over magnesium sulfate (MgSO₄), and evaporate the solvent to yield an oil containing 1-(2,2-dibromoethyl)adamantane and polyvinyl bromide.[4]

Step 2: Dehydrobromination to this compound

-

Dissolve the oil from the previous step in 100 ml of triglyme.[4]

-

Add 38 g (0.34 mol) of potassium t-butoxide to the solution.[4]

-

Heat the mixture at 160 °C for 3 hours.[4]

-

Cool the mixture and dilute it with 300 ml of water.[4]

-

Extract the product with hexane (3 x 100 ml).[4]

-

Combine the hexane extracts, dry them over magnesium sulfate (MgSO₄), and distill to obtain this compound.[4] The reported yield is 52% based on the starting 1-bromoadamantane.[4]

Biological and Medicinal Chemistry Context

Adamantane derivatives have a rich history in medicinal chemistry, with notable examples like amantadine and rimantadine being used as antiviral agents.[8][9] The introduction of the adamantane cage into a molecule generally increases its lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.[8][10] The rigid adamantane scaffold can also serve to orient functional groups in a specific and constrained manner, which can be advantageous for binding to biological targets. While specific signaling pathways for this compound are not yet extensively documented, its potential as a building block in the synthesis of novel bioactive compounds is significant. The ethynyl group allows for its incorporation into larger molecules through various coupling reactions, opening avenues for the development of new therapeutics and chemical probes.[11]

References

- 1. This compound CAS#: 40430-66-8 [m.chemicalbook.com]

- 2. This compound | C12H16 | CID 594781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C12H16) [pubchemlite.lcsb.uni.lu]

- 4. prepchem.com [prepchem.com]

- 5. Adamantane - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. prepchem.com [prepchem.com]

- 8. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

A Technical Guide to 1-Ethynyladamantane for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-ethynyladamantane, a key building block in medicinal chemistry and materials science. It details the compound's chemical and physical properties, provides established synthesis protocols, and explores its applications, particularly in the realm of drug discovery.

Chemical Identifier and Supplier Information

This compound is a tricyclic hydrocarbon derivative valued for its rigid, lipophilic adamantane cage coupled with the reactive ethynyl group.

A list of known suppliers for this compound is provided below. Availability and purity should be confirmed with the respective vendors.

| Supplier | Purity | Notes |

| Sigma-Aldrich | 97% | Available from Aldrich Partner.[4] |

| Matrix Fine Chemicals | N/A | Supplies small and large quantities.[5] |

| BLD Pharm | N/A | Provides analytical documentation (NMR, HPLC, etc.).[6] |

| ChemicalBook | N/A | Acts as a directory for various chemical suppliers.[1][2] |

Physicochemical and Spectroscopic Data

The key quantitative properties of this compound are summarized in the table below, providing a reference for experimental design and characterization.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆ | [1][3] |

| Molecular Weight | 160.26 g/mol | [1][3] |

| Melting Point | 82°C | [1][4] |

| Boiling Point | 209.3 ± 7.0 °C (at 760 Torr) | [1][4] |

| Density | 1.01 ± 0.1 g/cm³ (at 20°C) | [1] |

| Flash Point | 70.1 ± 12.3 °C | [1] |

| ¹H NMR (500 MHz, CDCl₃) | δ 2.08 (s, 1H), 1.94 (m, 3H), 1.87 (m, 6H), 1.67 (m, 6H) | [1] |

| ¹³C NMR (125.8 MHz, CDCl₃) | δ 93.1, 66.6, 42.7, 36.3, 29.4, 27.9 | [1] |

| Mass Spectrometry (GC-EI) | m/z 160.1252 (Calculated, M+), 160.0990 (Measured) | [1] |

Experimental Protocols: Synthesis of this compound

Two common methods for the synthesis of this compound are detailed below.

This procedure involves the dehydrohalogenation of an adamantane derivative using a strong base. The workflow for this synthesis is illustrated in the diagram below.

Detailed Procedure:

-

In a glove box protected by an argon atmosphere, add potassium tert-butoxide (4.2 g, 37.9 mmol) to a Schlenk flask.[1]

-

Using anhydrous handling techniques, add freshly distilled tetrahydrofuran (THF, 20 mL) to the flask.[1]

-

Cool the resulting mixture to -10 °C.[1]

-

Add the starting compound (CAS: 91800-98-5, 4.1 g, 12.6 mmol) dropwise to the cooled mixture.[1]

-

Allow the reaction mixture to warm to room temperature and stir under an argon atmosphere for 4 days.[1]

-

Upon completion, quench the reaction with the addition of water.[1]

-

Extract the aqueous mixture twice with diethyl ether (20 mL portions).[1]

-

Combine the organic layers and wash sequentially with water and brine.[1]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under vacuum.[1]

-

Purify the resulting residue by silica gel column chromatography using hexane as the eluent.[1]

-

Concentrate the eluate to yield this compound as a white solid (1.8 g, 91% yield).[1]

An alternative synthesis starts from the more common 1-bromoadamantane. This method proceeds through a 2,2-dibromoethyl derivative intermediate.[7]

-

React 1-bromoadamantane with vinyl bromide in the presence of aluminum bromide to generate the 2,2-dibromoethyl adamantane derivative.

-

Dehydrobrominate the intermediate in situ using potassium t-butoxide in triethylene glycol.

-

This two-step, one-pot procedure yields this compound in approximately 60% overall yield.[7]

Applications in Drug Development and Medicinal Chemistry

The adamantane moiety is a well-established pharmacophore used to enhance the therapeutic properties of drug candidates.[8][9] Its rigid, three-dimensional, and lipophilic nature can improve a molecule's metabolic stability, facilitate passage across biological membranes like the blood-brain barrier, and provide a precise scaffold for orienting functional groups for optimal target binding.[8][9][10]

Adamantane derivatives have found clinical use in treating a variety of conditions, including viral infections (Amantadine), neurodegenerative disorders (Memantine), and type 2 diabetes (Saxagliptin, Vildagliptin).[8][10][11]

One key mechanism of action for adamantane-based drugs in neuroscience is the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[8] The bulky adamantane group can act as a channel blocker, modulating ion flow and mitigating excitotoxicity, a process implicated in neurodegenerative diseases like Alzheimer's.[8] The ethynyl group on this compound provides a versatile chemical handle for "click chemistry" or other coupling reactions, allowing it to be incorporated into more complex molecules targeting such pathways.

References

- 1. This compound CAS#: 40430-66-8 [m.chemicalbook.com]

- 2. This compound | 40430-66-8 [chemicalbook.com]

- 3. This compound | C12H16 | CID 594781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 40430-66-8 [sigmaaldrich.com]

- 5. This compound | CAS 40430-66-8 [matrix-fine-chemicals.com]

- 6. 40430-66-8|this compound|BLD Pharm [bldpharm.com]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 1-Ethynyladamantane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyladamantane is a derivative of adamantane, a rigid, cage-like hydrocarbon. The introduction of the ethynyl group provides a reactive handle for various chemical transformations, making it a valuable building block in medicinal chemistry and materials science. Understanding its solubility in organic solvents is crucial for its synthesis, purification, formulation, and application in various research and development settings. This technical guide provides an overview of the known solubility of this compound, detailed experimental protocols for its determination, and a logical workflow for solubility assessment.

Core Concepts: Adamantane Solubility

Adamantane and its derivatives are characteristically nonpolar and lipophilic. Their solubility is primarily dictated by the "like dissolves like" principle, meaning they exhibit greater solubility in nonpolar organic solvents and are generally insoluble in polar solvents such as water. The rigid and bulky nature of the adamantane cage contributes to strong crystal lattice forces, which can also influence solubility. The functionalization of the adamantane core, in this case with an ethynyl group, can subtly alter its polarity and interactions with solvent molecules.

Data Presentation: Solubility of this compound

Currently, there is a lack of comprehensive quantitative solubility data for this compound in the peer-reviewed literature. The available information is qualitative, indicating its general behavior in a limited number of organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Chemical Formula | Type | Reported Solubility |

| Acetone | CH₃COCH₃ | Polar Aprotic | Slightly Soluble[1][2] |

| Chloroform | CHCl₃ | Polar Aprotic | Slightly Soluble[1][2] |

It is important to note that "slightly soluble" is a non-quantitative term and experimental determination is necessary to establish precise solubility values for specific applications.

Experimental Protocols

For researchers requiring precise solubility data, the following experimental protocols are recommended. The isothermal saturation method, coupled with gravimetric analysis, is a reliable technique for determining the solubility of solid compounds in organic solvents.[3][4]

Isothermal Saturation Method

This method involves creating a saturated solution of the solute at a constant temperature and then determining the concentration of the solute in that solution.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Vials with screw caps

-

Pipettes and other standard laboratory glassware

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or incubator set to the desired temperature. Agitate the samples for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary and should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, the samples can be centrifuged.

-

Sample Withdrawal: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a pipette. To prevent any undissolved solid particles from being transferred, it is recommended to use a syringe fitted with a chemically compatible filter.

-

Concentration Determination: Determine the concentration of this compound in the aliquot. A common and straightforward method for non-volatile solutes is gravimetric analysis.

Gravimetric Analysis for Concentration Determination

Procedure:

-

Weighing: Accurately weigh a clean, dry, and pre-weighed container (e.g., a small beaker or evaporation dish).

-

Aliquot Transfer: Transfer the filtered aliquot of the saturated solution to the pre-weighed container and record the total weight.

-

Solvent Evaporation: Carefully evaporate the solvent from the container. This can be done in a fume hood at room temperature or with gentle heating, depending on the volatility of the solvent. Ensure the temperature is kept low enough to prevent any loss of the solid solute.

-

Drying: Once the solvent has evaporated, place the container in a vacuum oven at a suitable temperature to remove any residual solvent until a constant weight is achieved.

-

Final Weighing: After cooling to room temperature in a desiccator, accurately weigh the container with the dried solute.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 g solvent) = [(Mass of container + solute) - (Mass of empty container)] / [(Mass of container + solution) - (Mass of container + solute)] * 100

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the isothermal saturation method followed by gravimetric analysis.

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

An In-depth Technical Guide to the NMR and Mass Spectrometry Data of 1-Ethynyladamantane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 1-ethynyladamantane. Detailed experimental protocols for its synthesis and characterization are also presented, offering valuable insights for researchers working with adamantane derivatives in fields such as medicinal chemistry and materials science.

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through a combination of NMR and MS techniques. The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The rigid cage-like structure of the adamantane core and the presence of the ethynyl substituent give rise to a characteristic spectral signature.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 2.08 | s | 1H | ≡C-H |

| 1.94 | m | 3H | Adamantane-CH |

| 1.87 | m | 6H | Adamantane-CH ₂ |

| 1.67 | m | 6H | Adamantane-CH ₂ |

Solvent: CDCl₃, Instrument Frequency: 500 MHz

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 93.1 | ≡C -Ad |

| 66.6 | ≡C H |

| 42.7 | Adamantane-C |

| 36.3 | Adamantane-C |

| 29.4 | Adamantane-C |

| 27.9 | Adamantane-C |

Solvent: CDCl₃, Instrument Frequency: 125.8 MHz

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its fragmentation patterns under electron ionization.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₆ |

| Molecular Weight | 160.26 g/mol |

| Calculated m/z (M⁺) | 160.1252 |

| Measured m/z (M⁺) | 160.0990 |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the dehydrohalogenation of a dihaloethyladamantane precursor.[1][2]

Procedure:

-

Preparation of 1-(2,2-dibromoethyl)adamantane: 1-Bromoadamantane is reacted with vinyl bromide in the presence of a Lewis acid catalyst, such as aluminum bromide, to yield 1-(2,2-dibromoethyl)adamantane.[2]

-

Dehydrobromination: The resulting 1-(2,2-dibromoethyl)adamantane is then treated with a strong base, typically potassium tert-butoxide, in a high-boiling solvent like triglyme.[2] The mixture is heated to induce double dehydrobromination, forming the ethynyl group.

-

Workup and Purification: After the reaction is complete, the mixture is cooled and quenched with water. The product is extracted with an organic solvent (e.g., hexane), and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by distillation or column chromatography to afford pure this compound.[2]

NMR Data Acquisition

High-resolution ¹H and ¹³C NMR spectra are essential for the structural confirmation of this compound.

Instrumentation and Parameters:

-

Spectrometer: A 500 MHz (for ¹H) or 125 MHz (for ¹³C) NMR spectrometer.

-

Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. The complex multiplets arising from the adamantane cage protons often require 2D NMR techniques (e.g., COSY) for complete assignment, although for routine characterization, the chemical shift ranges are sufficient.

-

¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom.

Mass Spectrometry Analysis

Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.

Instrumentation and Parameters:

-

Mass Spectrometer: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

-

Sample Introduction: A dilute solution of the sample in a volatile organic solvent is injected into the GC.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

The following diagrams illustrate the structure of this compound and the logical workflow for its analysis.

Caption: Chemical structure of this compound.

Caption: Workflow for the synthesis and analysis of this compound.

References

The Adamantane Core: A Journey from Obscurity to Therapeutic Prominence

An In-depth Technical Guide on the Discovery and History of Adamantane Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction

Adamantane, a unique tricyclic aliphatic hydrocarbon, represents the smallest repeating unit of a diamond's crystal lattice. Its rigid, strain-free, and highly symmetrical structure has captivated chemists since its theoretical conception. Initially an academic curiosity, the discovery of adamantane's biological activities in the mid-20th century propelled it into the forefront of medicinal chemistry. This guide provides a comprehensive overview of the discovery, history, and key therapeutic applications of adamantane and its derivatives, with a focus on their synthesis, physicochemical properties, and mechanisms of action.

The Discovery and Synthesis of the Adamantane Cage

The journey of adamantane began in 1924 when H. Decker first proposed its existence, naming it "decaterpene".[1] However, it was not until 1933 that Czech chemists S. Landa and V. Machacek successfully isolated adamantane from petroleum fractions.[2] The amount isolated was minuscule, but its remarkable thermal stability was noted.[1]

The first successful, albeit low-yield (0.16%), laboratory synthesis was achieved by Vladimir Prelog in 1941, starting from a complex precursor known as Meerwein's ester.[1][3] A significant breakthrough came in 1957 when Paul von Ragué Schleyer developed a much more efficient synthesis through the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene, making adamantane readily available for research and unlocking its potential in drug discovery.[4]

Physicochemical Properties of Adamantane

The adamantane molecule's unique cage-like structure imparts distinct physicochemical properties that are crucial for its role as a pharmacophore.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆ | [5] |

| Molar Mass | 136.238 g·mol⁻¹ | [5] |

| Appearance | White, crystalline solid with a camphor-like odor | [5] |

| Melting Point | 270 °C (sublimes) | [5] |

| Boiling Point | Sublimes | [5] |

| Density | 1.07 g/cm³ | [5] |

| Solubility | Poorly soluble in water, soluble in nonpolar organic solvents | [5] |

| LogP (octanol/water) | 2.5 | [6] |

Key Adamantane Derivatives in Medicine

The lipophilic and rigid nature of the adamantane cage has been exploited to design drugs with improved pharmacokinetic and pharmacodynamic properties.[7] The introduction of functional groups onto the adamantane scaffold has led to the development of several clinically significant drugs.

Antiviral Agents: Amantadine and Rimantadine

The discovery of the antiviral properties of amantadine (1-aminoadamantane) in the 1960s marked the beginning of adamantane's journey in medicine.[4] This led to the development of a related derivative, rimantadine, with a similar mechanism of action.

Amantadine and rimantadine exhibit antiviral activity primarily against the influenza A virus by targeting the M2 protein, a proton-selective ion channel.[8] This channel is crucial for the uncoating of the virus within the host cell's endosome. By blocking the M2 channel, these drugs prevent the influx of protons into the viral particle, which is necessary for the release of the viral ribonucleoprotein (vRNP) complex into the cytoplasm, thus halting viral replication.[8][9]

Mechanism of action of amantadine and rimantadine.

The antiviral efficacy of amantadine and rimantadine has been quantified in numerous in vitro studies. However, the emergence of resistant strains has limited their clinical use.

| Compound | Virus Strain | Cell Line | IC₅₀ (µM) | Reference(s) |

| Amantadine | Influenza A/H3N2 | MDCK | > 8 (µg/mL) | [2] |

| Rimantadine | Influenza A/H3N2 | MDCK | > 10 (µg/mL) | [2] |

| Amantadine | SARS-CoV-2 | Vero E6 | 120 | [4] |

| Rimantadine | SARS-CoV-2 | Vero E6 | 30 | [4] |

| Amantadine | Hepatitis A | Huh7 | 9.4 (µg/mL) | [10] |

| Rimantadine | Hepatitis A | Huh7 | 6.7 (µg/mL) | [10] |

Neurological Agent: Memantine

Memantine (1-amino-3,5-dimethyladamantane) is a derivative of amantadine that has found a significant role in the treatment of moderate-to-severe Alzheimer's disease.

Memantine acts as a non-competitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.[11] In Alzheimer's disease, it is hypothesized that excessive glutamate levels lead to chronic, low-level activation of NMDA receptors, resulting in excitotoxicity and neuronal damage. Memantine blocks the NMDA receptor channel when it is excessively open, preventing prolonged influx of Ca²⁺ ions.[11] Its rapid on-off kinetics and voltage dependency ensure that it does not interfere with the normal physiological function of the NMDA receptor, which is crucial for learning and memory.[11]

Mechanism of action of memantine.

The binding affinity of memantine to the NMDA receptor has been well-characterized.

| Compound | Receptor/Channel | Binding Parameter | Value (nM) | Reference(s) |

| Memantine | NMDA Receptor | IC₅₀ | 0.95 - 6700 | [3] |

| Memantine | NMDA Receptor | Kᵢ | 433 - 100,000 | [3] |

| Amantadine | NMDA Receptor | IC₅₀ | 75-fold lower affinity than memantine | [12] |

Experimental Protocols

Synthesis of Adamantane from Tetrahydrodicyclopentadiene

This procedure is based on the method developed by Schleyer.[13]

Materials:

-

endo-Tetrahydrodicyclopentadiene

-

Anhydrous aluminum chloride

-

Petroleum ether (b.p. 30–60 °C)

-

Chromatography-grade alumina

-

Dry Ice-acetone bath

Procedure:

-

Place 200 g of molten endo-tetrahydrodicyclopentadiene in a 500-mL Erlenmeyer flask equipped with a magnetic stirring bar and an air condenser.

-

Add 40 g of anhydrous aluminum chloride to the flask.

-

Heat the reaction mixture to 150–180 °C with stirring for 8–12 hours. Periodically, push any sublimed aluminum chloride back into the reaction mixture.

-

After cooling, add 150 ml of 6 N hydrochloric acid to the reaction mixture and stir for 10–15 minutes.

-

Extract the mixture with 100 ml of petroleum ether.

-

Wash the organic layer with 50 ml of 10% sodium carbonate solution and then with 50 ml of water.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent by distillation. The crude adamantane will solidify upon cooling.

-

Recrystallize the crude product from petroleum ether after decolorizing with alumina to yield pure adamantane.

Experimental workflow for adamantane synthesis.

Synthesis of Amantadine Hydrochloride

This two-step procedure starts from 1-bromoadamantane.[14]

Materials:

-

1-Bromoadamantane

-

Acetylamide

-

Sulfuric acid

-

Sodium hydroxide

-

Propylene glycol

-

Hydrochloric acid

-

Dichloromethane

-

Acetone

Procedure:

-

N-(1-adamantyl)acetamide synthesis: React 1-bromoadamantane with acetylamide in the presence of sulfuric acid.

-

Hydrolysis: To the resulting N-(1-adamantyl)acetamide, add a mixture of sodium hydroxide, water, and propylene glycol. Heat the mixture at 125-130 °C for approximately 7.5 hours.

-

Extraction: After cooling, add ice-cold water and extract the mixture with dichloromethane.

-

Salt Formation: Concentrate the organic layer and add aqueous HCl. Stir and heat to 55-60 °C.

-

Isolation: Cool the aqueous layer and evaporate to obtain a white solid. Wash the solid with acetone and dry under vacuum to yield amantadine hydrochloride.

Synthesis of Rimantadine

A common method for rimantadine synthesis involves the reductive amination of 1-acetyladamantane.[15][16]

Materials:

-

1-Acetyladamantane

-

Ammonia

-

Hydrogen gas

-

Metal catalyst (e.g., Cobalt, Ruthenium, or Nickel)

-

High-pressure reactor

Procedure:

-

Charge a high-pressure reactor with 1-acetyladamantane, a suitable metal catalyst, and liquid ammonia.

-

Pressurize the reactor with hydrogen gas.

-

Heat the reaction mixture to approximately 250 °C.

-

Maintain the reaction under high pressure (up to 15,000 psi) until the reaction is complete.

-

After cooling and depressurizing, the product, rimantadine, is isolated and purified.

Synthesis of Memantine Hydrochloride

A simple two-step synthesis from 1,3-dimethyladamantane has been reported with high yield.[1][17]

Materials:

-

1,3-Dimethyladamantane

-

Nitric acid

-

Formamide

-

Hydrochloric acid

-

Dichloromethane

-

n-Hexane

-

Ethyl acetate

Procedure:

-

Formylation: Slowly add 1,3-dimethyladamantane to nitric acid at 20-25 °C. Then, add formamide and heat the mixture to 85 °C for 2 hours.

-

Workup: Cool the reaction mixture and add it to ice-cold water. Extract with dichloromethane.

-

Hydrolysis and Salt Formation: To the residue from the organic layer, add aqueous hydrochloric acid and reflux for 1 hour.

-

Isolation: Concentrate the reaction mixture, add n-hexane, and heat to reflux. Cool the mixture to 5-10 °C to precipitate a white solid.

-

Filter the solid, wash with cooled ethyl acetate, and dry under vacuum to obtain memantine hydrochloride.

Conclusion

The discovery and development of adamantane and its derivatives represent a remarkable story in medicinal chemistry. From its initial isolation from petroleum to its efficient synthesis, the adamantane scaffold has provided a versatile platform for the design of drugs with significant therapeutic impact. The antiviral agents amantadine and rimantadine, and the neurological drug memantine, are prime examples of how the unique physicochemical properties of the adamantane cage can be harnessed to create effective therapeutic agents. While challenges such as drug resistance have emerged, the adamantane core continues to be a subject of active research, with new derivatives being explored for a wide range of therapeutic applications. This guide provides a foundational understanding of the history, synthesis, and mechanism of action of key adamantane derivatives, serving as a valuable resource for professionals in the field of drug discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. rcsb.org [rcsb.org]

- 4. Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adamantane - Wikipedia [en.wikipedia.org]

- 6. Adamantane (CAS 281-23-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane | Semantic Scholar [semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. Amantadine and Rimantadine Inhibit Hepatitis A Virus Replication through the Induction of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Memantine - Wikipedia [en.wikipedia.org]

- 12. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. ijpsr.com [ijpsr.com]

- 15. alliedacademies.org [alliedacademies.org]

- 16. researchgate.net [researchgate.net]

- 17. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Insights into the Molecular Structure of 1-Ethynyladamantane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Adamantane and its derivatives are of significant interest due to their rigid, cage-like structure, which imparts unique physicochemical properties. The introduction of an ethynyl group at the 1-position of the adamantane cage creates a molecule with a distinct electronic profile and steric arrangement. Understanding the precise bond lengths, bond angles, and electronic properties of 1-ethynyladamantane is crucial for predicting its behavior in various chemical environments, designing novel derivatives with tailored functionalities, and understanding its interactions with biological targets.

This guide summarizes the theoretical methodologies applicable to the study of this compound, provides a template for data presentation, and includes visualizations to illustrate key computational workflows.

Molecular Structure and Geometry

Due to the absence of specific published experimental or theoretical studies providing quantitative geometrical data for this compound, we present a set of expected values based on computational studies of adamantane and related molecules. These values can be obtained through geometry optimization using quantum chemical methods.

Computational Protocol for Geometry Optimization

A reliable method for determining the equilibrium geometry of this compound is through Density Functional Theory (DFT) calculations. A widely used and effective protocol is as follows:

-

Initial Structure Generation: A starting 3D structure of this compound is generated using molecular modeling software.

-

Choice of Functional and Basis Set: The B3LYP hybrid functional is a common and robust choice for geometry optimizations of organic molecules. A Pople-style basis set, such as 6-31G(d,p), provides a good balance between accuracy and computational cost for a molecule of this size. For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.

-

Geometry Optimization: The initial structure is then subjected to a full geometry optimization without any symmetry constraints. This process finds the minimum energy conformation of the molecule.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Predicted Geometrical Parameters

The following table summarizes the expected key geometrical parameters for this compound based on the known structure of adamantane and the typical bond lengths and angles of an ethynyl group attached to a tertiary carbon. These are placeholder values that would be populated by a computational study as described above.

| Parameter | Atoms Involved | Expected Value |

| Bond Lengths (Å) | ||

| C≡C | ~ 1.20 Å | |

| C-C (ethynyl-adamantane) | ~ 1.47 Å | |

| C-H (ethynyl) | ~ 1.06 Å | |

| C-C (adamantane cage) | ~ 1.54 Å | |

| Bond Angles (°) | ||

| C-C≡C | ~ 180° | |

| C-C-C (adamantane cage) | ~ 109.5° |

Electronic Properties

The electronic properties of this compound, such as the dipole moment, molecular orbital energies, and electrostatic potential, can also be calculated using DFT. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

Computational Protocol for Electronic Property Calculation

The same DFT method (e.g., B3LYP/6-311+G(d,p)) used for geometry optimization can be employed to calculate the electronic properties from the optimized structure.

Key Electronic Descriptors

| Property | Description | Expected Value/Observation |

| Dipole Moment | A measure of the overall polarity of the molecule. | A small dipole moment is expected due to the C(sp)-C(sp3) bond and the terminal C-H bond of the ethynyl group. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity and electronic excitation energy. | The presence of the π-system in the ethynyl group is expected to result in a smaller HOMO-LUMO gap compared to adamantane. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, indicating regions of positive and negative charge. | The MEP would show a region of negative potential around the C≡C triple bond, indicating a site for electrophilic attack. |

Visualizations

Molecular Structure

Computational Workflow

Conclusion

This technical guide outlines the standard and robust theoretical methodologies for investigating the molecular and electronic structure of this compound. While specific, peer-reviewed theoretical data for this molecule is not currently available, the computational protocols described provide a clear path for researchers to generate reliable and accurate structural and electronic parameters. The application of these methods will undoubtedly contribute to a deeper understanding of this important molecule and facilitate the design of new adamantane-based compounds for a variety of applications.

The Ethynyl Group on the Adamantane Cage: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

The adamantane cage, a rigid, lipophilic, and structurally unique three-dimensional hydrocarbon, has garnered significant attention in medicinal chemistry and materials science. Its incorporation into molecular frameworks can enhance pharmacokinetic properties, improve thermal stability, and provide a robust scaffold for constructing complex architectures. The introduction of an ethynyl group onto the adamantane core further expands its synthetic utility, offering a versatile handle for a variety of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of the ethynyl group on the adamantane cage, detailing synthetic methodologies, key reactions, and potential applications, with a focus on quantitative data and experimental protocols.

Synthesis of Ethynyl Adamantane

The most common starting material for accessing ethynyl adamantane derivatives is 1-bromoadamantane. Several synthetic routes have been established, with varying yields and conditions. A comparative summary of common synthetic methods for 1-ethynyladamantane is presented below.

Table 1: Comparative Synthesis of this compound

| Starting Material | Reagents and Conditions | Overall Yield (%) | Reference |

| 1-Bromoadamantane | 1. Vinyl bromide, AlBr₃; 2. Potassium t-butoxide, triglyme, 160 °C | ~52-60 | [1](--INVALID-LINK--) |

| 1-Bromoadamantane | 1. Vinyl bromide, AlCl₃, CH₂Cl₂; 2. Potassium t-butoxide, DMSO | ~61 (for 1,3,5-triethynyladamantane from the tribromide) | [2](--INVALID-LINK--) |

| Adamantane | Multi-step synthesis via 1,3,5-tribromoadamantane | Not specified for mono-ethynyl derivative | [3](--INVALID-LINK--) |

Experimental Protocol: Synthesis of this compound from 1-Bromoadamantane

This two-step protocol is a widely adopted method for the preparation of this compound.

Step 1: Synthesis of 1-(2,2-dibromoethyl)adamantane

-

A solution of 1-bromoadamantane (45 g, 0.17 mol) in vinyl bromide (60 ml) is cooled to -65 °C.

-

Aluminum bromide (10 g) is added portionwise over 2 hours.

-

The reaction mixture is then poured onto ice (500 g) and neutralized with a 10% aqueous sodium carbonate solution.

-

The product is extracted with methylene chloride (3 x 100 ml).

-

The combined organic extracts are dried over magnesium sulfate (MgSO₄) and evaporated to yield an oil containing 1-(2,2-dibromoethyl)adamantane.

Step 2: Dehydrobromination to this compound

-

The oil from the previous step is dissolved in triglyme (100 ml).

-

Potassium t-butoxide (38 g, 0.34 mol) is added to the solution.

-

The mixture is heated at 160 °C for 3 hours.

-

After cooling, the mixture is diluted with water (300 ml) and extracted with hexane (3 x 100 ml).

-

The combined hexane extracts are dried over MgSO₄ and distilled to yield this compound (12 g, 52% overall yield).[4](--INVALID-LINK--)

Figure 1: Synthesis of this compound

Caption: A two-step synthesis of this compound.

Reactivity of the Ethynyl Group

The terminal alkyne functionality on the adamantane cage is a gateway to a diverse range of chemical transformations, primarily leveraging the reactivity of the C-C triple bond and the acidic terminal proton. Key reactions include Sonogashira coupling, azide-alkyne cycloaddition (click chemistry), and other cycloaddition reactions.

Sonogashira Coupling

The Sonogashira reaction is a powerful cross-coupling method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5](6--INVALID-LINK-- This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[7](--INVALID-LINK--)

Figure 2: General Mechanism of Sonogashira Coupling

Caption: The interconnected palladium and copper catalytic cycles in Sonogashira coupling.

Experimental Protocol: General Procedure for Sonogashira Coupling with this compound

-

To a degassed solution of the aryl halide (1.0 eq) and this compound (1.1-1.5 eq) in a suitable solvent (e.g., THF, DMF, or an amine base like triethylamine) is added the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

-

An amine base (e.g., triethylamine, diisopropylamine, 2-3 eq) is added if not used as the solvent.

-

The reaction mixture is stirred at room temperature or heated (e.g., 50-80 °C) under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and washed with water or a saturated aqueous solution of ammonium chloride to remove the catalysts and salts.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Table 2: Examples of Sonogashira Coupling with Adamantane Alkynes

| Adamantane Alkyne | Coupling Partner | Catalyst System | Solvent/Base | Yield (%) |

| 1,3,5-Triethynyladamantane | 4-Iodobenzyl alcohol | Pd(PPh₃)₄, CuI | Triethylamine | 85 |

| This compound | 4-Iodoanisole | PdCl₂(PPh₃)₂, CuI | Triethylamine/THF | High (not specified) |

| This compound | Aryl Bromides | Pd(OAc)₂/SPhos, K₃PO₄ | Toluene/Water | 70-95 |

Azide-Alkyne Cycloaddition (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[8](--INVALID-LINK--) The ethynyl group on adamantane readily participates in this reaction, enabling its conjugation to a wide array of molecules functionalized with an azide group.[9](10--INVALID-LINK--

Figure 3: General Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: The catalytic cycle of the CuAAC reaction.

Experimental Protocol: General Procedure for CuAAC with this compound

-

To a solution of this compound (1.0 eq) and the azide-containing compound (1.0-1.2 eq) in a suitable solvent system (e.g., t-BuOH/H₂O, THF/H₂O, or DMF) is added a copper(II) sulfate solution (CuSO₄·5H₂O, 1-10 mol%).

-

A solution of a reducing agent, typically sodium ascorbate (10-50 mol%), is added to generate the active Cu(I) species in situ.

-

The reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS).

-

Upon completion, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated under reduced pressure.

-

The product is purified by column chromatography or recrystallization.

Table 3: Examples of CuAAC Reactions with Adamantane Alkynes

| Adamantane Alkyne | Azide Partner | Catalyst System | Solvent | Yield (%) |

| This compound | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | >95 |

| This compound | Azido-functionalized sugar | CuSO₄·5H₂O, Sodium Ascorbate | DMF/H₂O | 80-90 |

| 1,3-Diethynyladamantane | 3'-Azido-3'-deoxythymidine (AZT) | CuSO₄·5H₂O, Sodium Ascorbate | DMSO | High (not specified) |

Cycloaddition Reactions

The ethynyl group of adamantane can also participate in other cycloaddition reactions, such as the Diels-Alder reaction and 1,3-dipolar cycloadditions, although these are less commonly reported than Sonogashira and click reactions. In the Diels-Alder reaction, the alkyne can act as a dienophile, reacting with a conjugated diene to form a cyclohexadiene derivative.[11](12--INVALID-LINK-- In 1,3-dipolar cycloadditions, the ethynyl group reacts with 1,3-dipoles like nitrones or nitrile oxides to form five-membered heterocyclic rings.[13](--INVALID-LINK----INVALID-LINK--

Figure 4: General Scheme of Cycloaddition Reactions

References

- 1. Synthesis of Rigid Multivalent Scaffolds Based on Adamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory properties of new adamantane derivatives. Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. en.wikipedia.org [en.wikipedia.org]

- 7. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. scispace.com:443 [scispace.com:443]

- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 12. en.wikipedia.org [en.wikipedia.org]

- 13. chesci.com [chesci.com]

Unlocking the Potential of the Adamantane Cage: A Technical Guide to Research Areas for 1-Ethynyladamantane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynyladamantane, a unique molecule combining the rigid, lipophilic adamantane core with a reactive ethynyl group, presents a compelling scaffold for innovation across medicinal chemistry and materials science. This technical guide explores potential research avenues for this versatile building block. By leveraging the predictable reactivity of the ethynyl group in reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira coupling, novel derivatives with tailored biological activities and material properties can be readily synthesized. This document provides an in-depth overview of the synthesis of this compound, its key reactions, and proposes promising research directions in the development of new therapeutics and advanced materials. Detailed experimental protocols and quantitative data are presented to facilitate further investigation.

Introduction: The Allure of the Adamantane Scaffold

Adamantane, a perfectly symmetrical, strain-free tricyclic hydrocarbon, has long captured the attention of chemists. Its unique diamondoid structure imparts exceptional thermal stability and a rigid, three-dimensional framework. In medicinal chemistry, the adamantane moiety is a well-established pharmacophore, valued for its ability to increase the lipophilicity of a molecule, thereby enhancing its absorption, distribution, metabolism, and excretion (ADME) properties.[1] This "lipophilic bullet" can effectively carry a pharmacologically active group to its biological target.[2] Several approved drugs, including amantadine (antiviral), memantine (neuroprotective), and vildagliptin (antidiabetic), feature the adamantane core, demonstrating its therapeutic significance.[3][4]

The introduction of an ethynyl group at the 1-position of the adamantane cage creates a molecule with a rich potential for chemical modification. The terminal alkyne serves as a versatile handle for a variety of coupling reactions, most notably the highly efficient and bio-orthogonal "click chemistry".[5][6] This allows for the straightforward conjugation of this compound to a wide array of molecules, including azides, aryl halides, and other alkynes, opening up a vast chemical space for the exploration of new drug candidates and functional materials.

Physicochemical Properties and Synthesis of this compound

This compound is a white, crystalline solid with good solubility in many organic solvents. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₆ |

| Molecular Weight | 160.26 g/mol |

| Melting Point | 82 °C (recrystallized from methanol) |

| Boiling Point | 209.3 ± 7.0 °C at 760 Torr |

| Density | 1.01 ± 0.1 g/cm³ (at 20 °C) |

| Solubility | Slightly soluble in acetone and chloroform |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the dehydrobromination of a 1-(dibromoethyl)adamantane precursor.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. 1,2,3-triazole and chiral Schiff base hybrids as potential anticancer agents: DFT, molecular docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Adamantane-Containing Polymers" by Lon J. Mathias, Jennifer J. Jensen et al. [aquila.usm.edu]

- 4. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cerebrovascular and Neuroprotective Effects of Adamantane Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. This compound | C12H16 | CID 594781 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Adamantane Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a unique tricyclic aliphatic hydrocarbon with a rigid, diamondoid structure, has captivated chemists since its discovery in 1933.[1][2] Its remarkable physicochemical properties, including high lipophilicity, metabolic stability, and a three-dimensional cage-like framework, have established it as a privileged scaffold in medicinal chemistry.[3][4] The incorporation of the adamantane moiety into drug molecules can significantly enhance their pharmacokinetic and pharmacodynamic profiles, leading to the development of successful therapeutics for a wide range of diseases.[5][6] This guide provides a comprehensive overview of the role of adamantane in drug discovery, detailing its synthesis, mechanism of action in various therapeutic areas, and key experimental protocols for its evaluation.

First isolated from crude oil, adamantane's synthetic accessibility was significantly improved in 1957 by Schleyer's Lewis-acid catalyzed rearrangement, paving the way for its widespread investigation in pharmaceutical research.[3] The first major breakthrough came with the discovery of the antiviral activity of amantadine in the 1960s, marking the dawn of adamantane's therapeutic journey.[7][8] Since then, a portfolio of adamantane-containing drugs has reached the market, targeting a spectrum of conditions from viral infections and neurodegenerative disorders to type 2 diabetes and skin diseases.[5][7]

The utility of the adamantane core stems from several key attributes. Its bulky and lipophilic nature facilitates passage through biological membranes, including the blood-brain barrier, a crucial feature for drugs targeting the central nervous system (CNS).[9][10] The rigid adamantane cage can act as a robust anchor to orient pharmacophoric groups in a precise spatial arrangement, enhancing binding affinity and selectivity for their biological targets.[1] Furthermore, the adamantane structure is resistant to metabolic degradation, which can prolong the half-life of a drug and improve its overall pharmacokinetic profile.[1][11]

This technical guide will delve into the medicinal chemistry of adamantane, providing researchers and drug development professionals with a detailed understanding of its application in creating novel therapeutics. We will explore its role as a pharmacophore in antiviral, CNS, and metabolic disease therapies, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Physicochemical Properties and Structure-Activity Relationships

The adamantane molecule is a highly symmetrical (Td point group) and strain-free hydrocarbon. Its unique structure imparts a combination of properties that are highly desirable in drug design.

Lipophilicity: The adamantyl group is significantly lipophilic, with an estimated contribution to the calculated partition coefficient (cLogP) of approximately 3.1 log units.[1] This property is instrumental in enhancing the absorption and distribution of drugs, particularly for CNS-targeted therapies where penetration of the blood-brain barrier is essential.[9]

Rigidity and Three-Dimensionality: Unlike flexible alkyl chains or flat aromatic rings, the adamantane cage provides a rigid, three-dimensional scaffold.[1] This rigidity allows for the precise positioning of functional groups, enabling a more effective exploration of the binding pockets of target proteins and leading to improved potency and selectivity.[1] This "escape from flatland" is a recognized strategy in modern drug discovery to access novel chemical space.[1]

Metabolic Stability: The carbon skeleton of adamantane is resistant to metabolic oxidation.[1][11] When incorporated into a drug molecule, it can shield adjacent functional groups from enzymatic degradation, thereby increasing the drug's metabolic stability and prolonging its duration of action.[1][11]

Structure-Activity Relationships (SAR): The SAR of adamantane derivatives is highly dependent on the therapeutic target. Key trends have been observed:

-

Position of Substitution: The adamantane cage has two types of carbon atoms: four tertiary bridgehead carbons (positions 1, 3, 5, and 7) and six secondary bridge carbons (positions 2, 4, 6, 8, 9, and 10). Functionalization at the bridgehead positions is common and often leads to potent biological activity.[3]

-

Nature of Substituents: The introduction of various functional groups (e.g., amino, hydroxyl, carboxyl) at different positions on the adamantane scaffold dramatically influences the pharmacological profile. For instance, a primary or secondary amine is crucial for the activity of aminoadamantanes as NMDA receptor antagonists.[12]

-

Stereochemistry: For substituted adamantanes that are chiral, the stereochemistry can play a critical role in target binding and biological activity.

Therapeutic Applications of Adamantane Derivatives

The adamantane scaffold is a key component in several clinically approved drugs across various therapeutic areas.

Antiviral Agents

The first therapeutic application of adamantane was in the field of virology.

-

Amantadine and Rimantadine: These aminoadamantanes were the first synthetic antiviral drugs approved for the treatment and prophylaxis of influenza A virus infections.[7][13] Their mechanism of action involves the inhibition of the viral M2 proton channel, a protein essential for the uncoating of the virus within the host cell.[14][15] By blocking this channel, amantadine and rimantadine prevent the release of the viral genome into the cytoplasm, thereby halting viral replication.[13][15] However, the emergence of widespread resistance has limited their clinical use in recent years.[16]

Central Nervous System (CNS) Disorders

The lipophilicity of adamantane has made it a valuable scaffold for drugs targeting the CNS.

-

Memantine: An uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, memantine is used in the treatment of moderate-to-severe Alzheimer's disease.[3][10] Overactivation of NMDA receptors by the neurotransmitter glutamate leads to excitotoxicity and neuronal cell death, a process implicated in the pathology of Alzheimer's.[12] Memantine blocks the NMDA receptor channel when it is excessively open, thus protecting neurons from glutamate-induced damage without interfering with normal synaptic transmission.[12]

-

Amantadine in Parkinson's Disease: In addition to its antiviral properties, amantadine was serendipitously found to have antiparkinsonian effects.[13][15] Its mechanism in Parkinson's disease is not fully understood but is thought to involve the potentiation of dopaminergic neurotransmission, NMDA receptor antagonism, and anticholinergic effects.[15][17]

Metabolic Diseases

Adamantane derivatives have also found application in the management of type 2 diabetes.

-

Vildagliptin and Saxagliptin: These drugs are potent and selective inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4).[13] DPP-4 is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, vildagliptin and saxagliptin increase the levels of active incretins, leading to enhanced insulin secretion and improved glycemic control.[13][16] The adamantane moiety in these molecules contributes to their potent and selective binding to the DPP-4 enzyme.[4]

Other Therapeutic Areas

The versatility of the adamantane scaffold has led to its exploration in other therapeutic areas, including:

-

Dermatology: Adapalene, a third-generation synthetic retinoid containing an adamantyl group, is used for the topical treatment of acne vulgaris.[9] The adamantyl group enhances the lipophilicity and stability of the molecule.

-

Oncology: Several adamantane derivatives have been investigated as potential anticancer agents, targeting various mechanisms including the induction of apoptosis and inhibition of signaling pathways involved in cell proliferation.[18][19]

Quantitative Data on Adamantane Derivatives

The following tables summarize key quantitative data for representative adamantane-containing drugs, providing a basis for comparison of their activity and properties.

Table 1: Antiviral Activity of Adamantane Derivatives against Influenza A Virus

| Compound | Virus Strain | Assay | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/IC50) | Reference |

| Amantadine | Influenza A/WSN/33 (WT) | Plaque Reduction | ~1 | >100 | >100 | [16] |

| Rimantadine | Influenza A/WSN/33 (WT) | Plaque Reduction | <1 | >100 | >100 | [16] |

| Amantadine | Influenza A/WSN/33 (S31N mutant) | Plaque Reduction | >100 | >100 | - | [16] |

Table 2: Receptor Binding and Enzyme Inhibition Data for Adamantane Derivatives

| Compound | Target | Assay | Ki (nM) | IC50 (nM) | Reference |

| Memantine | NMDA Receptor | [3H]MK-801 Binding | ~1000 | - | [17] |

| Saxagliptin | DPP-4 | Enzyme Inhibition | 1.3 | - | [20][21] |

| 5-hydroxy-saxagliptin | DPP-4 | Enzyme Inhibition | 2.6 | - | [20][21] |

| Vildagliptin | DPP-4 | Enzyme Inhibition | - | ~20 | [20] |

| Sitagliptin | DPP-4 | Enzyme Inhibition | - | ~19 | [20] |

Table 3: Pharmacokinetic Properties of Selected Adamantane Drugs

| Drug | Bioavailability (%) | Tmax (h) | Volume of Distribution (L/kg) | Elimination Half-life (h) | Primary Route of Elimination | Reference |

| Amantadine | 86-90 | 2-4 | 3-8 | 10-14 | Renal (unchanged) | [22] |

| Memantine | ~100 | 3-7 | 9-11 | 60-80 | Renal (unchanged and metabolized) | [20] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of adamantane derivatives are provided below.

Synthesis of Adamantane-Containing Drugs

Synthesis of Amantadine Hydrochloride:

A convenient two-step procedure starts from 1-bromoadamantane.[7][15]

-

N-(1-adamantyl)acetamide formation: 1-bromoadamantane is reacted with acetylamide in the presence of sulfuric acid in a one-pot synthesis.

-

Hydrolysis: The resulting N-(1-adamantyl)acetamide is then hydrolyzed using sodium hydroxide in a mixture of water and propylene glycol, followed by treatment with hydrochloric acid to yield amantadine hydrochloride.[23]

Synthesis of Memantine Hydrochloride:

An efficient synthesis of memantine hydrochloride can be achieved from 1,3-dimethyladamantane.[6][14]

-

Formylation: 1,3-dimethyladamantane is reacted with formamide in a mixture of nitric acid and sulfuric acid to produce N-formyl-1-amino-3,5-dimethyladamantane.

-

Hydrolysis: The formamide intermediate is then hydrolyzed with aqueous hydrochloric acid to yield memantine hydrochloride.

Synthesis of Vildagliptin:

A common synthetic route for vildagliptin involves the following key steps:[5][17][18]

-

Preparation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: L-proline is reacted with chloroacetyl chloride, followed by treatment with a dehydrating agent to form the nitrile.

-

Preparation of 3-amino-1-adamantanol: This intermediate is prepared from 1-aminoadamantane hydrochloride via oxidation.

-

Coupling: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is then reacted with 3-amino-1-adamantanol to yield vildagliptin.

Biological Assays

Influenza A Virus M2 Proton Channel Assay:

The inhibitory activity of adamantane derivatives on the M2 proton channel can be assessed using a yeast-based growth restoration assay.[16]

-

Yeast Strain: A yeast strain is engineered to express the influenza A M2 protein. The proton channel activity of M2 is toxic to the yeast, inhibiting its growth.

-

Compound Treatment: The yeast cells are cultured in the presence of varying concentrations of the test compounds.

-

Growth Measurement: Yeast growth is monitored over time, typically by measuring the optical density of the culture.

-

Data Analysis: Compounds that inhibit the M2 channel will alleviate the toxicity and restore yeast growth. The concentration of the compound that restores growth by 50% is determined.

NMDA Receptor Binding Assay:

The affinity of adamantane derivatives for the NMDA receptor can be determined using a radioligand binding assay.

-

Membrane Preparation: Cell membranes expressing NMDA receptors are prepared from brain tissue or cultured cells.

-

Binding Reaction: The membranes are incubated with a radiolabeled NMDA receptor antagonist, such as [3H]MK-801, in the presence of varying concentrations of the test compound.

-

Separation and Detection: The bound and free radioligand are separated by filtration, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The Ki value, representing the inhibitory constant of the test compound, is calculated from the competition binding data.

DPP-4 Inhibition Assay:

The inhibitory potency of adamantane derivatives against DPP-4 is determined using a fluorometric or colorimetric enzymatic assay.[20]

-

Enzyme and Substrate: Recombinant human DPP-4 enzyme is used with a synthetic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (AMC) or Gly-Pro-p-nitroanilide (pNA).

-

Inhibition Assay: The enzyme is pre-incubated with varying concentrations of the test compound. The enzymatic reaction is initiated by the addition of the substrate.

-

Detection: The fluorescence of the released AMC or the absorbance of the released p-nitroaniline is measured over time using a microplate reader.

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cytotoxicity Assay (MTT Assay):

This assay is used to determine the toxicity of the compounds to host cells.[3]

-

Cell Seeding: Host cells (e.g., MDCK cells for antiviral assays) are seeded in a 96-well plate.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at approximately 570 nm.

-

Data Analysis: The CC50 (50% cytotoxic concentration) is calculated by plotting cell viability against the compound concentration.

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts related to the medicinal chemistry of adamantane.